2-Hydroxypropane-1,3-diyl diacetate
Description
Historical Context of Glycerol (B35011) Acetates in Chemical Science
The story of glycerol acetates is intrinsically linked to the discovery and study of their parent molecule, glycerol. The Swedish chemist Carl Wilhelm Scheele first identified glycerol in 1783, recognizing it as the sweet-tasting alcohol component of fats and oils. acs.org However, it was not until the mid-19th century that systematic investigations into glycerol derivatives began to gain significant traction, a period that coincided with major advancements in the field of organic chemistry.
The term "diacetin" made its first appearance in chemical literature around 1855, marking the formal recognition of this class of glycerol esters. Early chemical studies established that glycerol could undergo esterification with acetic acid to produce a mixture of mono-, di-, and triesters. wikipedia.orgnih.gov These foundational investigations laid the groundwork for understanding the reaction mechanisms and for developing methods to control the synthesis towards specific products like 2-Hydroxypropane-1,3-diyl diacetate.
Significance in Contemporary Chemical Research
The significance of this compound and other glycerol acetates has surged in contemporary research, largely driven by the expansion of the biodiesel industry. researchgate.net This industry generates a substantial surplus of crude glycerol as its main byproduct, prompting researchers to find effective "valorization" pathways to convert this low-cost feedstock into value-added chemicals. nih.govresearchgate.netresearchgate.net
Acetins, including the diacetate form, are prominent among these value-added products. A significant area of research focuses on their application as fuel additives. wikipedia.org Mixtures containing diacetins and triacetin (B1683017) have been shown to improve the cold flow properties and viscosity of biodiesel and act as anti-knocking agents in gasoline. wikipedia.orgresearchgate.netrsc.org
Beyond fuels, this compound serves as a versatile chemical intermediate and functional product in various sectors. It is explored as a raw material for biodegradable polyesters and as a plasticizer. engj.orgresearchgate.net In the pharmaceutical and cosmetic industries, it finds use as a solvent, humectant, and plasticizer in various formulations. atamanchemicals.comchemicalbook.com Its utility as a food additive, primarily as a carrier solvent, is also well-established. atamanchemicals.com The diverse applications have spurred extensive research into optimizing its synthesis and purification. sielc.com
Isomeric Considerations and Structural Nuances in Research Contexts
The acetylation of glycerol is a stepwise process that can yield a variety of products. nih.gov The reaction of glycerol with an acetylating agent results in a mixture of monoacetylglycerols (monoacetins), diacetylglycerols (diacetins), and triacetylglycerol (triacetin). wikipedia.orgresearchgate.net
Within the diacetin (B166006) fraction, two distinct positional isomers exist: 1,this compound (also known as 1,2-diacetin) and this compound (1,3-diacetin). atamanchemicals.comwikipedia.org A key structural nuance is that the 1,2-isomer is chiral, meaning it can exist as two non-superimposable mirror images (enantiomers), whereas the 1,3-isomer is achiral. wikipedia.org
The formation of these isomers depends on the reaction pathway. The acetylation can proceed through consecutive and reversible reactions, and controlling the reaction conditions, such as temperature and catalyst type, is crucial for achieving high selectivity towards a desired isomer. researchgate.netresearchgate.net Research has shown that it is possible to favor the formation of the 1,3-diacetate isomer through controlled acetylation conditions. The specific isomeric composition is critical as it influences the physical and chemical properties of the final product, which in turn determines its suitability for specific applications.
Table 1: Isomers of Diacetin
| Feature | This compound (1,3-Diacetin) | 1-Hydroxypropane-1,2-diyl diacetate (1,2-Diacetin) |
|---|---|---|
| IUPAC Name | (3-acetyloxy-2-hydroxypropyl) acetate | (2-acetyloxy-1-hydroxymethyl)ethyl acetate |
| Structure | CH₂(OAc)CH(OH)CH₂(OAc) | CH₂(OAc)CH(OAc)CH₂(OH) |
| CAS Number | 105-70-4 nist.gov | 102-62-5 nist.gov |
| Chirality | Achiral | Chiral wikipedia.org |
| Hydroxyl Group | Secondary | Primary |
Overview of Research Trajectories
Current research on this compound is largely focused on sustainable production and novel applications. A dominant trajectory is the development of green catalytic processes for glycerol acetylation. nih.gov This involves replacing traditional corrosive and difficult-to-separate homogeneous acid catalysts (like sulfuric acid) with solid acid heterogeneous catalysts such as zeolites, ion-exchange resins, sulfated zirconia, and biochar. nih.govresearchgate.netrsc.orgresearchgate.net These solid catalysts offer advantages like easier separation from the product mixture, reusability, and reduced environmental impact.
Another major research avenue is the optimization of reaction technology. Studies have investigated the use of different acetylating agents, comparing the reactivity of acetic acid with the more effective but costly acetic anhydride. rsc.orgresearchgate.net Process intensification techniques, such as reactive distillation, are being explored to simultaneously carry out the reaction and remove water (a byproduct that limits equilibrium conversion), thereby shifting the equilibrium towards higher yields of di- and triacetins. engj.orgbiofueljournal.com
The enzymatic synthesis of acetins using lipases represents an emerging green alternative. nih.gov This biocatalytic approach operates under mild conditions and can offer high selectivity, presenting an environmentally friendly route to high-quality products. nih.gov Furthermore, researchers are actively engaged in thermodynamic and kinetic modeling to better understand the reaction network and predict equilibrium compositions, which is essential for designing efficient industrial processes. researchgate.netresearchgate.net
Table 2: Chemical Data for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₂O₅ | nist.gov |
| Molecular Weight | 176.17 g/mol | nih.gov |
| CAS Registry Number | 105-70-4 | nist.gov |
| IUPAC Name | (3-acetyloxy-2-hydroxypropyl) acetate | nih.gov |
| Boiling Point | 227.77 °C at 760 mmHg | sigmaaldrich.com |
| Physical Form | Clear, colorless, hygroscopic, oily liquid | nih.gov |
| Solubility | Soluble in water, miscible with ethanol (B145695) | nih.gov |
Structure
3D Structure
Properties
IUPAC Name |
(3-acetyloxy-2-hydroxypropyl) acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-5(8)11-3-7(10)4-12-6(2)9/h7,10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPPODKLDCLFLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(COC(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90146906 | |
| Record name | 1,3-Diacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105-70-4 | |
| Record name | 1,3-Diacetin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=105-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Glyceryl 1,3-diacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000105704 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3-Diacetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90146906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxypropane-1,3-diyl diacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.022 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GLYCERYL 1,3-DIACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G45CU3Z186 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Reaction Pathways
Chemoenzymatic Synthesis Approaches
Chemoenzymatic methods offer a green and highly selective alternative to classical synthesis, operating under mild conditions and minimizing byproduct formation. nih.gov The esterification of glycerol (B35011) is a key reaction in this context, with lipases being the catalysts of choice. nih.gov
The most prominent enzyme used for the synthesis of glycerol acetates is Novozym 435, which is lipase B from Candida antarctica immobilized on an acrylic resin. nih.govnih.gov This biocatalyst is widely employed due to its high stability and efficiency in esterification and transesterification reactions. nih.gov In the synthesis of 2-Hydroxypropane-1,3-diyl diacetate, Novozym 435 effectively catalyzes the acylation of glycerol using an acyl donor, such as acetic acid or an acetate ester like methyl acetate. nih.gov Studies have demonstrated that Novozym 435 is an optimal lipase for producing glycerol acetate, achieving high conversion rates. nih.gov
A key advantage of using lipases is their inherent regioselectivity. Novozym 435 is known to be a sn-1,3 regioselective biocatalyst. nih.gov This means it preferentially catalyzes esterification at the primary hydroxyl groups (positions 1 and 3) of the glycerol backbone, while the secondary hydroxyl group (position 2) is less reactive. This selectivity is crucial for the targeted synthesis of 1,3-diacetin (this compound) over its 1,2-diacetin isomer. Research has shown that reactions catalyzed by Novozym 435 yield a significantly higher ratio of 1,3-diacylglycerols to 1,2-diacylglycerols. nih.gov This preferential selectivity becomes more pronounced after one of the primary positions has been acylated. nih.gov
The efficiency and yield of the enzymatic synthesis are highly dependent on several reaction parameters. Optimization of these variables is critical for maximizing the production of the desired diacetate. Key parameters include the molar ratio of reactants, reaction temperature, enzyme concentration, and reaction time.
For instance, in the enzymatic production of glycerol acetate from glycerol and methyl acetate, optimal conditions were identified as a temperature of 40°C, a glycerol to methyl acetate molar ratio of 1:40, and a Novozym 435 concentration of 2.5 g/L, which resulted in a 95% conversion. nih.gov In another study focused on producing diacylglycerol-enriched oil, the optimal conditions found were a temperature of 38°C and a lipase loading of 3%. frontiersin.org Excess glycerol can negatively impact the reaction rate and the stability of the immobilized lipase. frontiersin.org
Table 1: Optimization of Reaction Parameters for Enzymatic Glycerol Acetylation
| Parameter | Investigated Range | Optimal Value | Outcome | Source |
|---|---|---|---|---|
| Temperature | 40°C - 70°C | 38°C - 40°C | Maximizes enzyme activity without causing thermal denaturation. nih.govacs.org | nih.govfrontiersin.orgacs.org |
| Substrate Molar Ratio (Glycerol:Acyl Donor) | 1:10 - 1:40 | 1:40 (with methyl acetate) | High excess of acyl donor drives the reaction equilibrium towards product formation. nih.gov | nih.govfrontiersin.org |
| Catalyst Loading (Novozym 435) | 1 - 9 wt.% | 2.5 g/L - 3% (w/w) | Sufficient enzyme for high conversion without unnecessary cost. nih.govfrontiersin.org | nih.govfrontiersin.org |
| Reaction Time | 3 h - 27 h | ~24 h | Allows the reaction to reach kinetic equilibrium for maximum yield. acs.org | acs.org |
The choice of solvent can significantly influence enzyme activity and selectivity in biocatalytic reactions. nih.govbohrium.com For the Novozym 435-catalyzed synthesis of 1,3-diacylglycerols, solvent properties, particularly the log P value (a measure of hydrophobicity), play a crucial role. nih.govbohrium.com Studies have shown that relatively hydrophilic solvents, such as tert-butanol, are ideal for this process. nih.govnih.gov Nonpolar solvents like isooctane and hexane have also been shown to improve yields in some Novozym 435-catalyzed esterifications by facilitating the removal of the water byproduct, thereby shifting the reaction equilibrium forward. acs.org
Table 2: Effect of Solvent on Novozym 435 Catalyzed Esterification
| Solvent | Log P | Effect on Yield/Selectivity | Source |
|---|---|---|---|
| tert-Butanol | 0.35 | Identified as the optimal solvent for glycerol acetate production, leading to 95% conversion. | nih.gov |
| Isooctane | 4.5 | Improved biodiesel yield from 90% to 95% in a related esterification. | acs.org |
| Hexane | 3.5 | Similar improvement to isooctane in related esterification. | acs.org |
| Dimethyl Sulfoxide (DMSO) | -1.3 | Inactivated the catalyst. | acs.org |
For industrial-scale production, continuous flow processes offer significant advantages over batch reactors, including improved productivity and consistency. acs.orgacs.org The synthesis of glycerol acetates has been successfully demonstrated in continuous flow systems using packed-bed or tubular reactors. acs.orgrsc.org These setups typically employ a heterogeneous catalyst, such as the ion-exchange resin Amberlyst-15, through which the reactant mixture is continuously passed. acs.orgrsc.org One such system used a tubular reactor filled with Amberlyst-15 to produce acetal acetates and triacetin (B1683017) from glycerol. acs.org Another study investigated the continuous esterification of glycerol in supercritical carbon dioxide, which acts as both a solvent and a transport medium, enhancing mass transfer and reaction rates. rsc.orgresearchgate.net These continuous reactor designs are crucial for the efficient and scalable manufacturing of this compound.
Classical Chemical Synthesis Routes
Traditional chemical synthesis of this compound involves the direct esterification of glycerol with acetic acid. researchgate.net This reaction is typically catalyzed by a strong acid and proceeds as a consecutive reaction, forming monoacetin, then diacetin (B166006), and finally triacetin. researchgate.netbiofueljournal.com Controlling the reaction conditions is essential to maximize the selectivity towards the desired diacetin product.
The reaction is commonly carried out in a batch reactor at elevated temperatures. Various heterogeneous and homogeneous acid catalysts have been employed, including sulfuric acid, zeolites, harvard.edu and various metal oxides. biofueljournal.comdaneshyari.com For example, a study on different metal oxides found that antimony pentoxide (Sb₂O₅) was a reusable catalyst that showed good activity and selectivity for diacetin, achieving 54.2% selectivity at a glycerol conversion of 96.8%. daneshyari.com Another study using a sulphated ceria-zirconia (SO₄²⁻/CeO₂-ZrO₂) catalyst achieved a diacetin selectivity of 57.28% at 99.12% glycerol conversion. biofueljournal.com
Key parameters influencing the product distribution are the molar ratio of acetic acid to glycerol, catalyst loading, and reaction temperature. biofueljournal.comharvard.edu An excess of acetic acid is required to shift the equilibrium towards the formation of more highly substituted esters, diacetin and triacetin. harvard.edu For example, increasing the acetic acid to glycerol molar ratio from 3 to 8 was shown to steadily increase the selectivity for triacetin, demonstrating the sequential nature of the acetylation. harvard.edu
Transesterification Reactions
Transesterification is a chemical process involving the exchange of an organic group R″ of an ester with an organic group R′ of an alcohol. While the primary route to this compound is the direct esterification of glycerol with acetic acid, transesterification can also be employed. For instance, glycerol can be reacted with an acetate ester, such as ethyl acetate, to yield glycerol acetates and ethanol (B145695).
This method is a subject of ongoing research to optimize catalysts and reaction conditions. The choice of catalyst, whether acid or base, homogeneous or heterogeneous, is critical and depends on factors like activity, selectivity, ease of separation, and cost. bohrium.com While transesterification is a fundamental reaction for producing esters like biodiesel, its application for producing glycerol diacetate specifically is less common than direct esterification but represents a viable alternative pathway. srce.hr
Acid-Catalyzed Esterification (e.g., Sulfuric Acid, Methanesulfonic Acid)
The traditional and widely studied method for producing this compound is the direct esterification of glycerol with acetic acid using homogeneous acid catalysts. srce.hr Mineral acids such as sulfuric acid (H₂SO₄) are effective for this reaction. researchgate.net
The reaction mechanism involves the protonation of the carbonyl oxygen of acetic acid by the catalyst, which increases its electrophilicity. The nucleophilic oxygen atoms of glycerol then attack the activated carbonyl carbon, leading to a series of esterification steps that produce monoacetin, diacetin (this compound), and triacetin.
Despite their effectiveness in achieving high glycerol conversion, homogeneous catalysts like sulfuric acid present significant drawbacks. mdpi.com These include issues with reactor corrosion, difficulties in separating the catalyst from the product mixture, and the need for neutralization steps, which can generate substantial waste. srce.hrnih.gov
Heterogeneous Catalysis in Synthesis
To overcome the limitations of homogeneous catalysts, significant research has focused on developing solid, heterogeneous acid catalysts. researchgate.net These catalysts are advantageous because they are easily separated from the reaction mixture by simple filtration, are often reusable, and tend to be less corrosive. mdpi.commdpi.com
A wide array of materials has been investigated for the acetylation of glycerol:
Ion-Exchange Resins: Resins like Amberlyst-15 have shown high activity and are used in various catalytic processes. mdpi.com Combinations of different resins, such as Amberlyst-15 and Nafion511, have been explored to improve yield and purity. google.com
Zeolites: Materials like ZSM-5 and H-mordenite are effective due to their acidic properties and shape-selective nature. mdpi.commdpi.com
Metal Oxides: Sulfated metal oxides, such as sulfated alumina (SO₄²⁻/Al₂O₃) and sulfated ceria-zirconia, exhibit strong acidity and high catalytic activity, leading to high glycerol conversion and good selectivity towards di- and triacetin. srce.hrmdpi.com
Modified Carbons: Sulfonated hydrothermal carbons have been used to produce mixtures of glycerol acetates with high concentrations of the desired di- and triacetin products. csic.es
The performance of these catalysts is often linked to their surface area and the strength and number of their acid sites. mdpi.com For example, the introduction of sulfate ions onto γ-Al₂O₃ has been shown to significantly increase the catalyst's acidity and, consequently, its activity in glycerol esterification. srce.hr
Purification Techniques in Synthetic Protocols
Post-synthesis, a crucial step is the purification of this compound from the reaction mixture, which typically contains unreacted starting materials, the catalyst, water, and other glycerol acetate derivatives (monoacetin and triacetin).
When heterogeneous catalysts are used, the initial purification step is their removal by filtration. mdpi.com For homogeneous catalysts, a neutralization step may be required before subsequent purification. The primary technique for isolating and purifying the product is distillation. google.com A common protocol involves an initial distillation at atmospheric pressure to remove excess, lower-boiling reactants like acetic acid. This is followed by vacuum (reduced pressure) distillation to separate the glycerol acetates from each other and from any remaining glycerol, taking advantage of their different boiling points. google.com In some chemoenzymatic synthesis routes, column chromatography on silica gel is employed for purification. nih.gov
Comparative Analysis of Synthetic Efficiencies and Selectivities
The efficiency of converting glycerol to this compound varies significantly depending on the catalyst and reaction conditions employed. Key performance indicators are glycerol conversion (the percentage of glycerol that reacts) and selectivity (the percentage of reacted glycerol that forms the desired diacetate product).
Homogeneous catalysts like sulfuric acid can achieve high glycerol conversion, with one study reporting 96.30% conversion in a batch reactor. researchgate.net However, selectivity can be challenging to control.
Heterogeneous catalysts offer a wide range of performance. For instance, zeolites such as ZSM-5 have demonstrated a 62.2% yield of diacetin under specific conditions. mdpi.com A diatomite-loaded H₂SO₄/TiO₂ catalyst yielded 59.6% diacetin, though at a high temperature of 210 °C. mdpi.com The choice of reactants also plays a role; reacting glycerol with acetic anhydride instead of acetic acid can lead to very high selectivity for triacetin (98.1%), indicating that careful control is needed to target the diacetate. mdpi.com
The following table provides a comparative overview of various catalytic systems and their reported efficiencies.
| Catalyst | Reactants | Molar Ratio (Glycerol:Acid) | Temperature (°C) | Glycerol Conversion (%) | Selectivity to Diacetin (%) | Source |
| Sulfuric Acid | Glycerol, Acetic Acid | 1:9 | 100 | 74.24 | Not specified | researchgate.net |
| Sulfated Alumina (SO₄²⁻/γ-Al₂O₃) | Glycerol, Acetic Acid | 1:9 | 110 | ~100 | ~55 | srce.hr |
| ZSM-5 | Glycerol, Acetic Acid | 1:10 | 120 | 76.43 | High (Yield 62.2%) | mdpi.com |
| Sb₂O₅ | Glycerol, Acetic Acid | Not specified | Not specified | Not specified | High selectivity influenced by Brønsted acid sites | mdpi.com |
| Amberlyst-15 & Nafion511 | Glycerol, Acetic Acid | 1:2.8 | 95 | High (Product Yield 98.4%) | 53.8 (Purity) | google.com |
Note: "Yield" combines conversion and selectivity. "Purity" refers to the percentage of the target compound in the final product after purification.
Environmental and Economic Considerations in Synthesis Development
The drive to synthesize this compound is strongly linked to the economics and sustainability of the biodiesel industry. nih.gov Biodiesel production generates a large surplus of crude glycerol (approximately 10% by weight), and its oversupply has led to a significant decrease in its market price. srce.hrnih.gov
Economic Considerations:
Catalyst Cost and Reusability: The economic feasibility of the process is heavily influenced by the catalyst. While traditional mineral acids are cheap, the costs associated with corrosion and waste treatment are high. nih.gov Heterogeneous catalysts, though potentially more expensive initially, offer significant long-term savings due to their reusability and the simplification of downstream processing. mdpi.com
Environmental Considerations:
Circular Economy: The utilization of waste glycerol is a prime example of a circular economy approach, turning an industrial byproduct into a valuable commodity. oup.com
Green Chemistry Principles: The development of synthetic routes aligns with the principles of green chemistry. Shifting from corrosive and polluting homogeneous mineral acids to solid, reusable heterogeneous catalysts is a key focus. nih.gov This transition reduces waste, minimizes energy consumption associated with separation processes, and avoids the use of hazardous materials. srce.hrnih.gov
Process Integration: Integrating the production of glycerol acetates into a biorefinery concept, where multiple products are generated from a single feedstock, can maximize profitability and enhance environmental benefits. researchgate.net
Chemical Reactivity and Derivatization Strategies
Hydrolysis Reactions and Mechanisms
The ester linkages in 2-hydroxypropane-1,3-diyl diacetate are susceptible to hydrolysis, a reaction that cleaves these bonds to yield glycerol (B35011) and acetic acid. This process can be catalyzed by acids, bases, or enzymes, with each method operating through a distinct mechanism.
Acid-Catalyzed Hydrolysis
In the presence of an acid catalyst, the hydrolysis of this compound proceeds via a mechanism that is essentially the reverse of Fischer esterification. chemistrysteps.com The reaction is an equilibrium process, and to drive it towards the products (glycerol and acetic acid), a large excess of water is typically used. chemistrysteps.com The mechanism involves the protonation of the carbonyl oxygen of the ester group, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of an alcohol moiety (in this case, a hydroxyl group of the glycerol backbone) regenerates the acid catalyst and releases acetic acid. This process occurs at both ester groups to yield the final glycerol molecule.
The kinetics of acid-catalyzed ester hydrolysis, such as that of ethyl acetate, have been shown to follow first-order kinetics. youtube.comyoutube.com While specific kinetic data for this compound is not extensively detailed in the provided results, the general principles of acid-catalyzed ester hydrolysis apply. The reaction rate is influenced by factors such as temperature, acid concentration, and the steric and electronic properties of the ester. nih.gov
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, or saponification, of this compound is an irreversible process that yields glycerol and a salt of acetic acid. chemistrysteps.comalgoreducation.com The reaction is initiated by the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester group, forming a tetrahedral intermediate. algoreducation.commasterorganicchemistry.com This intermediate then collapses, expelling the glycerol backbone as an alkoxide, which is a better leaving group than the hydroxide ion. The resulting carboxylic acid is immediately deprotonated by the basic conditions to form a carboxylate salt, driving the reaction to completion. chemistrysteps.commasterorganicchemistry.com This final, irreversible acid-base step is why saponification is not an equilibrium process. chemistrysteps.com The glycerol is liberated after a final workup with a weak acid to neutralize the reaction mixture.
The general mechanism for base-catalyzed ester hydrolysis is a well-established two-step addition-elimination process. masterorganicchemistry.com
Enzymatic Hydrolysis by Esterases and Lipases
Enzymes, particularly esterases and lipases, offer a mild and highly selective method for the hydrolysis of this compound. These biocatalysts can operate under gentle conditions of temperature and pH, often exhibiting high regioselectivity and stereoselectivity. nih.gov
Candida antarctica lipase B (CALB) is a well-studied and versatile lipase that has been effectively used for the hydrolysis of triglycerides. rcsb.org In the context of acetins, CALB can catalyze the regioselective hydrolysis of triacetin (B1683017) to produce 1,2-diacetin. nih.gov While the direct hydrolysis of this compound is a related process, specific studies detailing its kinetics and mechanism are less common in the provided results. However, the principles of lipase-catalyzed ester hydrolysis are applicable. The reaction typically involves a catalytic triad (e.g., Ser-His-Asp in CALB) in the enzyme's active site that facilitates the cleavage of the ester bond. rcsb.org The substrate, this compound, would bind to the active site, where the serine residue, activated by the histidine and aspartate, performs a nucleophilic attack on the ester's carbonyl carbon. This leads to the formation of an acyl-enzyme intermediate and the release of the glycerol backbone. The acyl-enzyme intermediate is then hydrolyzed by water to release acetic acid and regenerate the free enzyme.
The efficiency of enzymatic hydrolysis can be influenced by various parameters, including pH, temperature, enzyme concentration, and the presence of organic solvents. For instance, the modification of CALB with ionic liquids has been shown to enhance its catalytic activity and stability under different conditions. nih.gov
| Reaction | Catalyst | Key Mechanistic Features | Products |
| Acid-Catalyzed Hydrolysis | H⁺ (e.g., HCl) | Reversible; protonation of carbonyl oxygen, nucleophilic attack by water. chemistrysteps.com | Glycerol, Acetic Acid |
| Base-Catalyzed Hydrolysis | OH⁻ (e.g., NaOH) | Irreversible; nucleophilic attack by hydroxide, formation of carboxylate salt. chemistrysteps.comalgoreducation.commasterorganicchemistry.com | Glycerol, Acetate Salt |
| Enzymatic Hydrolysis | Lipases/Esterases (e.g., CALB) | Mild conditions, high selectivity; formation of an acyl-enzyme intermediate. nih.govrcsb.org | Glycerol, Acetic Acid |
Oxidation Reactions and Products
The secondary hydroxyl group of this compound is a site for oxidation reactions, leading to the formation of a ketone. The primary product of this oxidation is 1,3-diacetoxy-2-propanone, also known as dihydroxyacetone diacetate.
A specific example of the oxidation of the isomeric 1,2-diacetin involves the use of pyridinium chlorochromate (PCC). In this reaction, 1,2-diacetin is oxidized to yield a dimeric ester, 3-((2,3-diacetoxypropanoyl)oxy)propane-1,2-diyl diacetate. nih.gov This transformation highlights the potential for the hydroxyl group in diacetin (B166006) isomers to be converted into other functional groups under specific oxidative conditions.
While the direct oxidation of this compound to dihydroxyacetone diacetate is a plausible transformation, specific reagents and detailed conditions for this particular reaction were not extensively covered in the provided search results. However, a variety of oxidizing agents are known to convert secondary alcohols to ketones. The oxidation of glycerol itself to dihydroxyacetone can be achieved using various methods, including microbial fermentation and catalytic oxidation with reagents like hydrogen peroxide in the presence of a ferrous salt catalyst. wikipedia.orgchemicalbook.com
| Starting Material | Oxidizing Agent | Product | Reference |
| 1,2-Diacetin | Pyridinium Chlorochromate (PCC) | 3-((2,3-Diacetoxypropanoyl)oxy)propane-1,2-diyl diacetate | nih.gov |
| Glycerol | Hydrogen Peroxide / Ferrous Salt | Dihydroxyacetone | wikipedia.org |
| Glycerol | Gluconobacter oxydans | Dihydroxyacetone | wikipedia.org |
Nucleophilic Substitution Reactions
The secondary hydroxyl group of this compound can undergo nucleophilic substitution, allowing for the introduction of various functional groups. One notable example is the conversion of the hydroxyl group to an azide, which is a valuable functional group in click chemistry.
The direct azidation of alcohols can be achieved using reagents like 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP) in the presence of a base such as DBU. organic-chemistry.org This method provides a direct route to organic azides from alcohols under mild conditions. Applying this to this compound would yield 2-azidopropane-1,3-diyl diacetate. This transformation introduces a versatile azide handle that can be further functionalized, for example, through copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions.
Another approach for azidation involves a two-step process, often a Mitsunobu-type reaction, which can have drawbacks such as the formation of triphenylphosphine oxide byproducts that can be difficult to remove. organic-chemistry.org The direct azidation with ADMP avoids this issue. organic-chemistry.org Another method involves the reaction of a corresponding chloro-derivative with sodium azide. For instance, 2-azido-1-ethylamine can be synthesized by heating 2-chloroethylamine hydrochloride with sodium azide. rsc.org
| Reactant | Reagents | Product | Key Features |
| Alcohol (general) | 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), DBU | Organic Azide | Mild conditions, direct conversion, water-soluble byproducts. organic-chemistry.org |
| 2-chloroethylamine hydrochloride | Sodium Azide | 2-azido-1-ethylamine | Nucleophilic substitution of chloride by azide. rsc.org |
Formation of Advanced Chemical Intermediates
The chemical reactivity of this compound makes it a useful starting material for the synthesis of more complex and advanced chemical intermediates. These intermediates can, in turn, be used in the production of a wide range of fine chemicals and pharmaceuticals.
One example of an advanced intermediate derived from a diacetin isomer is the dimeric ester, 3-((2,3-diacetoxypropanoyl)oxy)propane-1,2-diyl diacetate, formed via the PCC oxidation of 1,2-diacetin. nih.gov This molecule, with its multiple ester and acetal-like functionalities, represents a more complex structure built from a simple glycerol derivative.
Furthermore, derivatives of this compound can serve as building blocks in pharmaceutical synthesis. For example, the amino diol compound 2-amino-2-(2-(4-octylphenyl)ethyl)-1,3-propanediol, a pharmaceutical intermediate, can be prepared from a derivative of propanediol diacetate. The synthesis involves the hydrolysis of 2-Acetamido-2-(4-octylphenethyl)propane-1,3-diyl diacetate. google.com This demonstrates how the diacetate functionality can serve as a protecting group for hydroxyls, which can be removed in a later synthetic step to reveal the desired diol.
The versatility of this compound and its isomers as chemical intermediates is also highlighted by their use as substrates for enzymatic studies and as model compounds in drug discovery. smolecule.com
Mesylation Reactions
The hydroxyl group of this compound can be readily converted into a good leaving group through mesylation. This reaction typically involves treating the alcohol with methanesulfonyl chloride (MsCl) in the presence of a base, such as pyridine or triethylamine. The resulting mesylate, 1,3-diacetoxy-2-propyl methanesulfonate, is a key intermediate for subsequent nucleophilic substitution reactions.
The reaction conditions, particularly the solvent, can significantly influence the outcome. For instance, in reactions involving polysaccharides with hydroxyl groups, the use of N,N-dimethylformamide (DMF) as a solvent in the presence of mesyl chloride can lead to the formation of a chlorodeoxy derivative as the main product. researchgate.net Conversely, conducting the reaction in pyridine at lower temperatures favors the formation of the desired mesyl ester. researchgate.net
Table 1: Mesylation of this compound
| Reactant | Reagent | Base | Solvent | Product |
| This compound | Methanesulfonyl Chloride (MsCl) | Pyridine or Triethylamine | Dichloromethane (DCM) or other inert solvents | 1,3-diacetoxy-2-propyl methanesulfonate |
This table illustrates a typical mesylation reaction.
Azidation Reactions
The mesylated derivative of this compound serves as an excellent substrate for azidation. The introduction of an azide group is a crucial step in the synthesis of many complex molecules. This transformation is typically achieved by reacting the mesylate with an azide salt, most commonly sodium azide (NaN3), in a suitable polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via an SN2 mechanism, leading to the formation of 2-azido-1,3-propanediyl diacetate.
This azido derivative is a valuable intermediate. For example, it can be used in the synthesis of azido-glycerol, which is a precursor for creating dendronized multiamphiphilic polymers. researchgate.net The conversion of glycerol to azidoglycerol can be achieved through a chemo-enzymatic route that starts with the selective acetylation of the primary hydroxyl groups of glycerol. researchgate.net
Table 2: Azidation of 1,3-diacetoxy-2-propyl methanesulfonate
| Reactant | Reagent | Solvent | Product |
| 1,3-diacetoxy-2-propyl methanesulfonate | Sodium Azide (NaN3) | Dimethylformamide (DMF) | 2-azido-1,3-propanediyl diacetate |
This table shows a standard azidation reaction following mesylation.
Precursor Role in Complex Molecule Synthesis
This compound and its derivatives are pivotal precursors in the synthesis of a variety of complex and medicinally important molecules. Its utility stems from the ability to introduce key functional groups that can be further elaborated.
A significant application is in the synthesis of antiviral drugs like Ganciclovir. researchgate.netbenchchem.com In these syntheses, a derivative, 1,3-diacetoxy-2-(acetoxymethoxy)propane, acts as a key reactant. researchgate.netbenchchem.com This compound is involved in transpurination reactions with guanine derivatives to construct the acyclic side chain of the antiviral agent. researchgate.net The synthesis of another energetic plasticizer, 1,3-diazido-2-azido-propyl acetate, also utilizes a related starting material, demonstrating the versatility of this structural motif in different fields. energetic-materials.org.cn
Furthermore, the azido derivative, 2-azido-1,3-propanediol, is a building block for creating non-ionic dendronized multiamphiphilic polymers through click chemistry approaches. researchgate.netresearchgate.net These polymers have potential applications as nanocarriers in the biomedical field. researchgate.net
Coupling Reactions and Functional Group Transformations
The derivatives of this compound, particularly the azido-functionalized compounds, are amenable to a variety of coupling reactions and further functional group transformations. The azide group is particularly versatile, most notably in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."
This reaction allows for the efficient and specific coupling of the azido derivative with terminal alkynes to form 1,2,3-triazoles. This strategy has been employed in the synthesis of novel triazolyl pyranochromen-2(1H)-one derivatives, which have been evaluated for their antibacterial activity. researchgate.net The azide can also be reduced to a primary amine, which can then undergo a host of other transformations, such as amidation or reaction with dansyl chloride to produce fluorescently labeled molecules. rsc.org
Advanced Spectroscopic and Chromatographic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 2-Hydroxypropane-1,3-diyl diacetate, the symmetrical nature of the molecule simplifies the expected spectrum.
The key proton environments are:
Acetate Protons: The methyl protons of the two equivalent acetate groups are expected to produce a single, sharp signal.
Glycerol (B35011) Backbone Protons: The protons on the glycerol backbone consist of two chemically equivalent methylene groups (CH₂) and one methine group (CH). The CH₂ protons are adjacent to the CH proton, leading to spin-spin coupling and resulting in a doublet. The CH proton is coupled to the four protons of the two CH₂ groups, which would theoretically produce a quintet.
Hydroxyl Proton: The proton of the secondary alcohol group (OH) typically appears as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
Challenges in the analysis of acetylglycerol mixtures include the potential for overlapping signals, which can complicate precise quantification without the use of high-field instruments or advanced 2D NMR techniques. researchgate.net
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity |
|---|---|---|
| Acetate (CH₃) | ~2.1 | Singlet |
| Methylene (CH₂) | ~4.2 | Doublet |
| Methine (CH) | ~4.0 | Quintet |
Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and instrument frequency.
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing a signal for each unique carbon atom in the molecule. This technique is particularly advantageous for analyzing acetylglycerol mixtures as it often provides better signal resolution compared to ¹H NMR. researchgate.net
For this compound, four distinct carbon signals are expected:
Carbonyl Carbon: A signal in the downfield region characteristic of an ester carbonyl group.
Methylene Carbon: A signal corresponding to the two equivalent CH₂ carbons of the glycerol backbone, which are attached to the acetate groups.
Methine Carbon: A signal for the central CH carbon of the glycerol backbone, which bears the hydroxyl group.
Methyl Carbon: A signal in the upfield region from the two equivalent methyl carbons of the acetate groups.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
|---|---|
| Carbonyl (C=O) | ~170-172 |
| Methylene (CH₂) | ~65-67 |
| Methine (CH) | ~68-70 |
Note: Predicted values are based on standard chemical shift ranges and may vary based on solvent and instrument frequency.
Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
The IR spectrum of this compound is expected to show characteristic absorption bands for its primary functional groups:
O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is indicative of the hydroxyl (-OH) group, with the broadening resulting from hydrogen bonding.
C=O Stretch: A sharp, intense absorption band around 1735-1750 cm⁻¹ corresponds to the stretching vibration of the ester carbonyl (C=O) groups.
C-H Stretch: Absorption bands in the 2850-3000 cm⁻¹ region are due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.
C-O Stretch: Strong absorption bands in the 1000-1300 cm⁻¹ region are characteristic of the C-O stretching vibrations of the ester and alcohol functionalities.
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Bond Vibration | Characteristic Wavenumber (cm⁻¹) |
|---|---|---|
| Hydroxyl | O-H Stretch | 3200-3600 (Broad) |
| Ester Carbonyl | C=O Stretch | 1735-1750 (Strong, Sharp) |
| Alkyl | C-H Stretch | 2850-3000 |
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a standard method for analyzing the purity and composition of volatile and semi-volatile compounds like glycerol acetates. researchgate.netatamanchemicals.com
In a typical GC-MS analysis of this compound, the molecule is ionized, commonly by electron ionization (EI), causing it to fragment in a reproducible manner. The resulting mass spectrum serves as a chemical fingerprint. The molecular ion peak (M⁺) would be expected at an m/z corresponding to its molecular weight (176.17 g/mol ). nih.govnist.gov
Key fragment ions observed in the mass spectrum of this compound provide structural information. nih.gov The fragmentation often involves the loss of neutral molecules or radicals, such as acetic acid or acetyl groups.
Table 4: Major Fragment Ions in the GC-MS Spectrum of this compound
| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Probable Fragment Identity |
|---|---|---|
| 103 | 99.99 | [C₄H₇O₃]⁺ |
| 145 | 33.40 | [C₆H₉O₄]⁺ |
| 60 | 30.70 | [C₂H₄O₂]⁺ (Acetic Acid) |
| 74 | 24.20 | [C₃H₆O₂]⁺ |
Source: PubChem CID 66021 nih.gov
The base peak at m/z 103 is the most abundant fragment, likely resulting from the loss of an acetoxy group and a hydrogen atom. The peak at m/z 145 corresponds to the loss of a methoxy radical, while the peak at m/z 60 is characteristic of acetic acid, a common neutral loss from acetate-containing compounds. nih.gov
Liquid chromatography-mass spectrometry is particularly useful for analyzing less volatile compounds or for monitoring the progress of chemical reactions in solution. The compound can be analyzed using reverse-phase high-performance liquid chromatography (HPLC). sielc.comsielc.com
For successful interfacing of HPLC with a mass spectrometer, the mobile phase must be volatile. Therefore, common non-volatile buffers like phosphoric acid must be replaced with volatile alternatives such as formic acid. sielc.comsielc.com This allows for the direct analysis of reaction mixtures, enabling researchers to track the consumption of reactants and the formation of this compound and other products over time. This makes LC-MS an invaluable tool for optimizing reaction conditions and studying reaction kinetics.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
High-Performance Liquid Chromatography (HPLC) and its higher-resolution counterpart, Ultra-Performance Liquid Chromatography (UPLC), are powerful analytical tools for the separation, identification, and quantification of chemical compounds. These techniques are particularly valuable in pharmaceutical and chemical analysis for assessing purity and studying metabolic pathways. amazonaws.com
Reverse Phase HPLC Method Development
A reverse-phase (RP) HPLC method has been developed for the analysis of this compound under straightforward conditions. sielc.comsielc.com This method employs a specialized reverse-phase column with low silanol activity, which minimizes unwanted interactions with analytes and reduces peak tailing. amazonaws.comsielc.com The mobile phase consists of a mixture of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) detection, the non-volatile phosphoric acid is typically substituted with a volatile alternative such as formic acid. sielc.comsielc.com The method can be adapted for fast UPLC applications by using columns packed with smaller 3 µm particles, which enhances resolution and reduces analysis time. sielc.comsielc.com
Table 1: Reverse Phase HPLC Method Parameters for this compound Analysis
| Parameter | Description |
|---|---|
| Column | Newcrom R1 |
| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN) and water with formic acid |
| Detection | Compatible with standard HPLC detectors (e.g., UV, MS) |
| UPLC Application | Method is adaptable to columns with 3 µm particles for faster analysis |
Applications in Impurity Isolation and Pharmacokinetics
The developed reverse-phase HPLC method for this compound is scalable, making it suitable for preparative chromatography. sielc.comsielc.com This scalability allows for the effective isolation of impurities from the main compound, which is a critical step in ensuring the purity of chemical substances. nih.gov Furthermore, the method is well-suited for pharmacokinetic studies. sielc.comsielc.com Pharmacokinetics involves the study of how a substance is absorbed, distributed, metabolized, and excreted by an organism, and reliable analytical methods are essential for obtaining accurate concentration data in biological matrices. sielc.comsielc.com
X-ray Diffraction Studies of Derivatives and Complexes
The molecular structure of this complex was confirmed using single-crystal X-ray diffraction. mdpi.com The analysis revealed a centrosymmetric dimer structure, formulated as [CoIII2L2]. mdpi.com In this arrangement, two cobalt(III) ions, which are crystallographically equivalent, are bridged by two alkoxido oxygen atoms originating from the hydroxyl group of the propane backbone. mdpi.com Each metal center is further coordinated by two of the Schiff base ligands, demonstrating the role of the 2-hydroxypropane-1,3-diyl framework in the formation of complex multinuclear structures. mdpi.com
Other Advanced Analytical Techniques (e.g., Thermal Analysis)
Beyond chromatography and diffraction, other advanced techniques are employed to characterize derivatives of this compound. Thermal analysis, including thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), provides information on the thermal stability and decomposition behavior of materials. mdpi.comresearchgate.net
The dinuclear cobalt(III) complex incorporating the 2-hydroxypropane-1,3-diyl unit was characterized using TG/DSC techniques. mdpi.com In related studies on metal-hydroxy-acetate compounds, TGA has shown that thermal degradation often occurs in distinct stages. researchgate.net Typically, an initial loss of physically adsorbed and interlayer water is observed at temperatures between 50 and 150°C. researchgate.net At higher temperatures, the organic acetate portion decomposes, releasing products such as acetic acid, acetone, water, and carbon dioxide. researchgate.net This type of analysis is crucial for understanding the thermal stability and decomposition pathways of the material.
Applications of this compound in Advanced Chemical Synthesis
The versatile chemical structure of this compound, a di-ester of glycerol, positions it as a valuable component in the field of advanced chemical synthesis. Its inherent functionality, comprising two acetate groups and a secondary alcohol, offers multiple reaction sites for a variety of organic transformations. This allows for its use as a foundational element in the construction of intricate molecular architectures, including complex molecules and heterocyclic structures. Furthermore, the core 2-hydroxypropane-1,3-diyl moiety can be functionalized to create sophisticated ligands for coordination chemistry, paving the way for the development of novel catalysts with tailored properties.
Role in Materials Science and Engineering
Precursor in Polymer Production
As a molecule possessing two ester groups and a reactive hydroxyl group, 2-hydroxypropane-1,3-diyl diacetate holds potential as a monomer or modifying agent in the synthesis of various polymers.
Unsaturated Polyester Resins for Composite Materials
Unsaturated polyester resins (UPRs) are a significant class of thermosetting polymers, widely used in the production of composite materials, coatings, and more. researchgate.netresearchgate.netmdpi.com The synthesis of UPRs typically involves the polycondensation reaction of a mixture of saturated and unsaturated dicarboxylic acids or their anhydrides with a diol. researchgate.netcore.ac.uk
While common diols used in UPR synthesis include 1,2-propylene glycol and ethylene glycol, the incorporation of specialty diols can impart unique properties to the final resin. researchgate.netgoogle.com this compound, with its available hydroxyl group, can theoretically act as a diol in the polyesterification reaction. The presence of the acetate groups may influence the resin's solubility, flexibility, and compatibility with other components.
Table 1: Typical Monomers in Unsaturated Polyester Resin Synthesis
| Monomer Type | Examples |
|---|---|
| Unsaturated Dicarboxylic Acids/Anhydrides | Maleic Anhydride, Fumaric Acid |
| Saturated Dicarboxylic Acids/Anhydrides | Phthalic Anhydride, Isophthalic Acid |
| Diols (Glycols) | 1,2-Propylene Glycol, Ethylene Glycol, Diethylene Glycol, 1,3-Propanediol |
This table presents a summary of commonly used monomers in the synthesis of unsaturated polyester resins. researchgate.netgoogle.com
Polyesters and Polyurethanes
The fundamental building blocks of polyesters are diols and dicarboxylic acids. researchgate.net Similarly, polyurethanes are synthesized from the reaction of diisocyanates with polyols. researchgate.net The hydroxyl group of this compound allows it to be incorporated into the backbone of both polyesters and polyurethanes. The ester groups within its structure can enhance the hydrolytic stability and modify the mechanical properties of the resulting polymer. Research into the use of various bio-based and petrochemical diols, such as 1,3-propanediol and 1,4-butanediol, in polyurethane synthesis has shown that the choice of diol significantly impacts the final properties of the material. researchgate.net This suggests that the unique structure of this compound could offer a pathway to tailor polymer characteristics.
Component in Adhesive Formulations
Adhesive formulations often rely on polymeric binders to provide the necessary cohesion and adhesion. The properties of this compound, such as its potential to act as a reactive plasticizer or a co-monomer, make it a candidate for inclusion in adhesive systems. Its ester groups can contribute to good solvency for other resin components and promote adhesion to various substrates.
Constituent in Coating Technologies
In the realm of coatings, this compound can serve multiple functions. It can be used as a reactive diluent in high-solids coatings, helping to reduce viscosity and emissions of volatile organic compounds (VOCs). Furthermore, its incorporation into the polymer backbone of coating resins, such as alkyds or polyesters, can improve flexibility, impact resistance, and weathering performance. Unsaturated polyester resins, for which this compound can be a precursor, are themselves utilized in high-gloss coatings. researchgate.netmdpi.com
Development of Novel Functional Materials
The chemical structure of this compound provides a platform for the development of novel functional materials. The hydroxyl group can be chemically modified to introduce a variety of functional groups, leading to materials with tailored properties. For instance, research has been conducted on the synthesis of new dimeric glycerol (B35011) esters through the chemical transformation of related diacetin (B166006) compounds. nih.gov While not directly involving this compound, this demonstrates the potential for creating more complex molecules from simple glycerol derivatives. Another study focused on a different, more complex molecule containing a "2-hydroxypropane-1,3-diyl" moiety for potential applications in inhibiting cancer cell lines, highlighting the diverse functionalities that can be built upon this core structure. mdpi.com
Surfactant-Based Materials Research
While direct research linking this compound to surfactant-based materials is limited, its amphiphilic nature, possessing both polar (hydroxyl) and non-polar (acetate and hydrocarbon backbone) regions, suggests potential in this area. Surfactants are crucial in the creation of emulsions, foams, and other structured materials. The modification of this compound could lead to the development of novel surfactants or emulsifiers with specific properties for applications in materials science, such as in the templating of porous materials or the stabilization of polymer dispersions.
Table 2: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 1,3-Diacetin |
| Glycerol |
| C₇H₁₂O₅ |
| Unsaturated Polyester Resins |
| 1,2-Propylene Glycol |
| Ethylene Glycol |
| Maleic Anhydride |
| Fumaric Acid |
| Phthalic Anhydride |
| Isophthalic Acid |
| Diethylene Glycol |
| 1,3-Propanediol |
| Polyesters |
| Polyurethanes |
| Diisocyanates |
| Polyols |
| 1,4-Butanediol |
| Alkyds |
Emerging Research Areas and Future Directions
Sustainable Synthesis and Green Chemistry Applications
A major driver in contemporary research is the valorization of crude glycerol (B35011), a substantial byproduct of the biodiesel industry. This has spurred investigations into converting this low-cost feedstock into valuable chemicals like 2-Hydroxypropane-1,3-diyl diacetate. Green chemistry principles are central to this effort, focusing on developing environmentally benign and efficient synthesis pathways.
Key research areas in sustainable synthesis include:
Heterogeneous Catalysis : The use of solid acid catalysts such as Amberlyst-15, tungstophosphoric acid/Cs₂-ZrO₂, or sulfated alumina is being explored to improve selectivity towards the desired diacetate isomer and allow for catalyst reusability, minimizing waste.
Enzymatic Synthesis : Lipases, particularly immobilized forms like Novozym 435 (immobilized Candida antarctica lipase B), are being employed for the enzymatic production of glycerol acetates. nih.gov This method offers high selectivity under mild reaction conditions. nih.gov Under optimal conditions, including a 1:40 molar ratio of glycerol to methyl acetate and tert-butanol as the solvent, a 95% conversion to glycerol acetate has been achieved. nih.gov
Advanced Reaction Conditions : Green chemistry approaches also involve the use of supercritical CO₂ or ionic liquids as reaction media to enhance efficiency and reduce reliance on volatile organic solvents.
These sustainable methods stand in contrast to traditional homogeneous catalysis which often employs mineral acids like sulfuric acid, presenting challenges in product separation and catalyst recycling.
Advanced Applications in Nanomaterial Synthesis (as identified in related compounds)
While direct applications of this compound in nanomaterial synthesis are still an emerging field, research on its parent compound, glycerol, provides strong indicators for future directions. Glycerol has demonstrated significant potential within nanotechnology, acting variously as a solvent, a reducing agent, and a stabilizing agent in the synthesis of nano oxides. mdpi.com
For instance, glycerol has been used as a solvent in the synthesis of copper(I) oxide (Cu₂O) nanoparticles and in the production of nickel (Ni) and nickel oxide (NiO) nanoparticles. mdpi.com Furthermore, the ability of glycerol to form nanoemulsions is being leveraged for the creation of delivery systems for lipophilic bioactive components, such as vitamin E acetate. nih.gov These oil-in-water nanoemulsions, with droplet diameters smaller than 100 nm, are valuable in the food, pharmaceutical, and personal care industries. nih.gov The principles demonstrated in these studies with glycerol suggest a potential role for its derivatives, like this compound, in the controlled synthesis and stabilization of novel nanomaterials.
Biomedical Engineering and Regenerative Medicine (as identified in related compounds)
The biocompatibility of glycerol and its esters makes them attractive candidates for biomedical applications. Glycerol itself has been successfully used as a non-toxic cryoprotective agent (CPA) for the long-term preservation of human adipose tissue, a critical aspect of regenerative medicine. nih.gov Studies have shown that a 70% glycerol solution effectively preserves the structure and viability of adipose tissue and the differentiation capability of adipose-derived stem cells after cryopreservation. nih.gov
Derivatives of glycerol are also being investigated for therapeutic properties. For example, a related compound, 3-Hydroxypropane-1,2-diyl dipalmitoleate, isolated from a marine snail, has demonstrated the ability to inhibit ovarian cancer cell lines by acting as both a Cannabinoid Receptor 1 (CB1) agonist and a Fatty Acid Amide Hydrolase (FAAH) blocker. mdpi.com Given that this compound is used as a pharmaceutical excipient for effective drug delivery, future research may explore its potential in developing new drug delivery systems or as a scaffold material in tissue engineering. atamankimya.com
Chemoinformatics and Data-Driven Research for Compound Exploration
The systematic exploration of this compound and its isomers is facilitated by chemoinformatics and data-driven research. Large chemical databases provide extensive information on its properties, including IUPAC names, InChI keys, and SMILES notations, which are fundamental for computational studies. nih.gov
This data allows researchers to:
Model reaction kinetics, as demonstrated in studies on the esterification of glycerol with acetic acid. researchgate.net
Predict the properties and potential applications of different glycerol esters.
Analyze market trends and forecast demand in various industries, such as the food, pharmaceutical, and plastics sectors. alliedmarketresearch.com
By leveraging computational tools and large datasets, scientists can accelerate the discovery of new applications and optimize synthesis processes for this compound, reducing the need for extensive empirical experimentation.
Interdisciplinary Research with Other Scientific Fields
The versatility of this compound places it at the intersection of several scientific disciplines. Its established and potential applications foster a wide range of interdisciplinary research:
Food Science and Technology : Used as a food additive (E1517), it serves as a solvent for flavorings and a humectant. atamanchemicals.comfao.orgwikipedia.org
Materials Science and Polymer Chemistry : It is widely employed as a plasticizer to enhance the flexibility and durability of polymers, particularly in cellulose acetate production. atamankimya.comatamanchemicals.com It also functions as a curing agent for sodium silicate and phenol-formaldehyde resin systems. atamankimya.com
Pharmaceutical Sciences : It acts as a vital excipient in drug formulations, aiding in the controlled delivery of active ingredients. atamankimya.com
Cosmetics and Personal Care : Its emollient properties contribute to the smooth texture of lotions, creams, and other skincare products. atamanchemicals.comatamanchemicals.com
Environmental Science and Biofuel Technology : Research into its synthesis is directly linked to the sustainability of the biodiesel industry, aiming to create value from the glycerol byproduct.
This interdisciplinary nature ensures that research into this compound will continue to be relevant across a broad spectrum of scientific and industrial fields.
Q & A
Basic: What are the common laboratory-scale synthesis methods for 2-Hydroxypropane-1,3-diyl diacetate, and what catalysts are typically employed?
Methodological Answer:
The compound is synthesized via transesterification of glycerol derivatives (e.g., triacetin) with methanol or acetic acid, often catalyzed by acidic or heterogeneous catalysts. Key methods include:
- Homogeneous catalysis : Sulfuric acid or methanesulfonic acid under reflux conditions (55–130°C) with molar ratios of 3:1–12:1 (acetic acid/glycerol) .
- Heterogeneous catalysis : Amberlyst-15, tungstophosphoric acid/Cs₂-ZrO₂, or sulfated alumina, which improve selectivity and reusability. Yields vary (13–95%) depending on reaction time (0.25–24 h) and temperature (55–168°C) .
- Green chemistry approaches : Supercritical CO₂ or ionic liquids to enhance reaction efficiency and reduce solvent waste .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Seal in dry containers at room temperature to prevent hydrolysis. Avoid moisture exposure, as the compound is hygroscopic .
- Safety : Use gloves and eye protection due to irritant properties (H315, H319, H335 hazard codes). Neutralize spills with sodium bicarbonate .
Basic: What analytical techniques are recommended for characterizing this compound and its reaction byproducts?
Methodological Answer:
- Chromatography : GC or GC-MS with DB-WAX/HP-1 columns to quantify mono-, di-, and triacetin byproducts .
- Spectroscopy : ¹H/¹³C NMR to confirm ester linkages (δ 2.15 ppm for acetyl groups, δ 4.14–4.76 ppm for glycerol backbone) .
- Physicochemical profiling : Log P calculations (iLOGP: 1.88, XLOGP3: -0.61) and TPSA (72.83 Ų) to predict solubility and bioavailability .
Advanced: How can discrepancies in solubility data for this compound be addressed, and which computational models are most reliable?
Methodological Answer:
Discrepancies arise from experimental vs. computational methods. Compare:
| Method | Solubility (mg/mL) | Class |
|---|---|---|
| ESOL | 124.0 | Very soluble |
| Ali | 62.8 | Very soluble |
| SILICOS-IT | 85.7 | Soluble |
Resolution : Validate experimentally via shake-flask assays (25°C, HPLC quantification). Prioritize ESOL for aqueous systems and SILICOS-IT for organic solvents due to their parameter optimization for esters .
Advanced: What strategies optimize the selectivity towards this compound in glycerol acetylation reactions?
Methodological Answer:
- Catalyst design : Acidic sites in sulfated alumina or Cs₂-ZrO₂ enhance diacetate selectivity by favoring mono-to-di ester conversion .
- Reaction engineering : Use Dean-Stark traps or azeotropic agents (toluene) to remove water, shifting equilibrium toward diacetate .
- Kinetic control : Lower temperatures (80–100°C) and stoichiometric acetic acid (3:1 molar ratio) minimize over-acetylation to triacetin .
Advanced: How do researchers analyze and resolve contradictions in kinetic data during transesterification reactions involving this compound?
Methodological Answer:
- In situ monitoring : Use FTIR or Raman spectroscopy to track real-time acetyl group consumption .
- Contradiction sources : Catalyst deactivation (e.g., leaching in Amberlyst-15) or diffusion limitations in heterogeneous systems. Confirm via ICP-OES for metal loss or BET surface area analysis .
- Statistical validation : Apply ANOVA to compare replicates or use Arrhenius plots to reconcile temperature-dependent rate inconsistencies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
